Scientific Field: Biosensors and Electrochemistry
Summary of Application: A portable and wireless intelligent electrochemical nanosensor was developed for the detection of 6,7-dihydroxycoumarin (6,7-DHC) using a modified screen-printed electrode (SPE).
Methods of Application: Black phosphorene (BP) nanosheets were prepared via exfoliation of black phosphorus nanoplates.
Results or Outcomes: The portable and wireless intelligent electrochemical nanosensor was applied to detect 6,7-DHC in real drug samples by the standard addition method with satisfactory recoveries.
Scientific Field: Chemical Particle Detection
Summary of Application: A chemical particle detection system based on a Raspberry Pi camera was designed to detect micron droplets generated by ultrasonic atomizers.
Methods of Application: 7-(Diethylamino)-coumarin-3-carboxylic acid and 6,7-Dihydroxycoumarin-3-carboxylic acid were selected.
Results or Outcomes: The detection system could clearly image micron-sized particles and accurately measure the particle size.
Scientific Field: Medical Research
Summary of Application: The research was focused on the hybrid synthesis of coumarin-pyridazine compounds which were tested on MAO-A and MAO-B isoforms directly affecting the MAO-B isoform.
Methods of Application: The compound 7-bromo-3-(6-bromopyridazine-3yl)coumarin had the highest effectiveness with an IC 50 of.
Scientific Field: Photochemical & Photobiological Sciences
Methods of Application: The compound undergoes decarboxylation to give a 3-coumarinyl radical that traps molecular oxygen to form 3-hydroxycoumarin as the major but chemically reactive intermediate.
Results or Outcomes: The subsequent steps lead to the production of salicylaldehyde, carbon monoxide, and carbon dioxide as the final products.
Scientific Field: Proteomics
Summary of Application: 6,7-Dihydroxycoumarin-3-carboxylic Acid is used as a biochemical for proteomics research.
6,7-Dihydroxycoumarin-3-carboxylic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 222.15 g/mol. It belongs to the class of coumarins, which are derivatives of the benzopyrone structure. This compound features two hydroxyl groups at positions 6 and 7, and a carboxylic acid group at position 3, contributing to its unique properties and reactivity. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 6,7-dihydroxycoumarin-3-carboxylic acid exhibits various biological activities, including:
These biological properties make it a candidate for further pharmacological studies .
Several methods have been developed for synthesizing 6,7-dihydroxycoumarin-3-carboxylic acid:
Each method offers different advantages in terms of yield and purity .
6,7-Dihydroxycoumarin-3-carboxylic acid has potential applications in various fields:
These applications underscore its significance in both research and commercial sectors .
Studies exploring the interactions of 6,7-dihydroxycoumarin-3-carboxylic acid with other biomolecules have revealed:
Understanding these interactions is crucial for optimizing its use in therapeutic contexts .
Several compounds share structural similarities with 6,7-dihydroxycoumarin-3-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Coumarin | Simple benzopyrone structure | Basic scaffold for various derivatives |
7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial activity |
4-Hydroxycoumarin | Hydroxyl group at position 4 | Antioxidant properties |
6-Methylcoumarin | Methyl group at position 6 | Used in flavoring |
The uniqueness of 6,7-dihydroxycoumarin-3-carboxylic acid lies in the combination of two hydroxyl groups and a carboxylic acid group, which enhances its solubility and biological activity compared to other coumarins .
Irritant